Odor Threshold Comparison: Ethyl 2-Methylbutyrate vs. Ethyl 3-Methylbutyrate (Isovalerate)
The odor detection threshold for ethyl 2-methylbutyrate is 18 µg/L, while its close isomer, ethyl 3-methylbutyrate (ethyl isovalerate), has a much lower threshold of 6.89 µg/L in a 46% ethanol/water solution. This 2.6-fold difference in threshold means ethyl isovalerate is significantly more potent and will dominate the aroma if used interchangeably [1]. In another study, the odor threshold in beer was reported as 1.0 µg/L for ethyl 2-methylbutyrate and 3.0 µg/L for ethyl isovalerate, demonstrating that the relative potency of these isomers is highly matrix-dependent [2].
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 18 µg/L (in 46% ethanol/water); 1.0 µg/L (in beer) |
| Comparator Or Baseline | Ethyl 3-methylbutyrate: 6.89 µg/L (in 46% ethanol/water); 3.0 µg/L (in beer) |
| Quantified Difference | Ethyl 2-methylbutyrate is 2.6x less potent in ethanol/water but 3x more potent in beer compared to ethyl isovalerate. |
| Conditions | 46% ethanol/water solution [1]; Beer matrix [2] |
Why This Matters
This data is critical for formulators to accurately dose the compound; substituting based on weight equivalence will lead to a significant, and likely undesirable, change in aroma intensity and balance.
- [1] Fan, W., Xu, Y., & Jiang, W. (2020). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Foods, 9(2), 183. View Source
- [2] Kishimoto, T., et al. (2018). Behaviour of Hop-derived Branched-chain Esters During Fermentation and Unique Characteristics of Huell Melon and Ekuanot (HBC366) Hops. BrewingScience. View Source
